

Application Notes: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1287334

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Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including its potential as a potent inhibitor of various protein kinases.[1][2] Dysregulation of protein kinase activity is a common factor in the progression of diseases such as cancer, making kinase inhibitors a critical area of drug development.[1] Derivatives of imidazo[1,2-a]pyridine have been developed to target several important kinases, including those in the PI3K/mTOR and receptor tyrosine kinase pathways.[3][4]

Disclaimer: While the compound **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol** is documented, there is currently no publicly available scientific literature detailing its specific use as a kinase inhibitor. The following application notes and protocols are based on the broader class of imidazo[1,2-a]pyridine derivatives that have been evaluated as kinase inhibitors. The provided data and methodologies are for illustrative purposes and are based on related, published compounds.

Featured Imidazo[1,2-a]pyridine Kinase Inhibitors

This document provides an overview of the application of select imidazo[1,2-a]pyridine derivatives as inhibitors of key kinases involved in cell signaling pathways. The examples below highlight the potency and selectivity that can be achieved with this chemical scaffold.

Target Kinases:

- Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
- Mechanistic Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.
- Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A kinase with roles in neurodevelopment and neurodegeneration.
- Cdc2-like kinase 1 (CLK1): A kinase involved in the regulation of RNA splicing.

Quantitative Data Summary

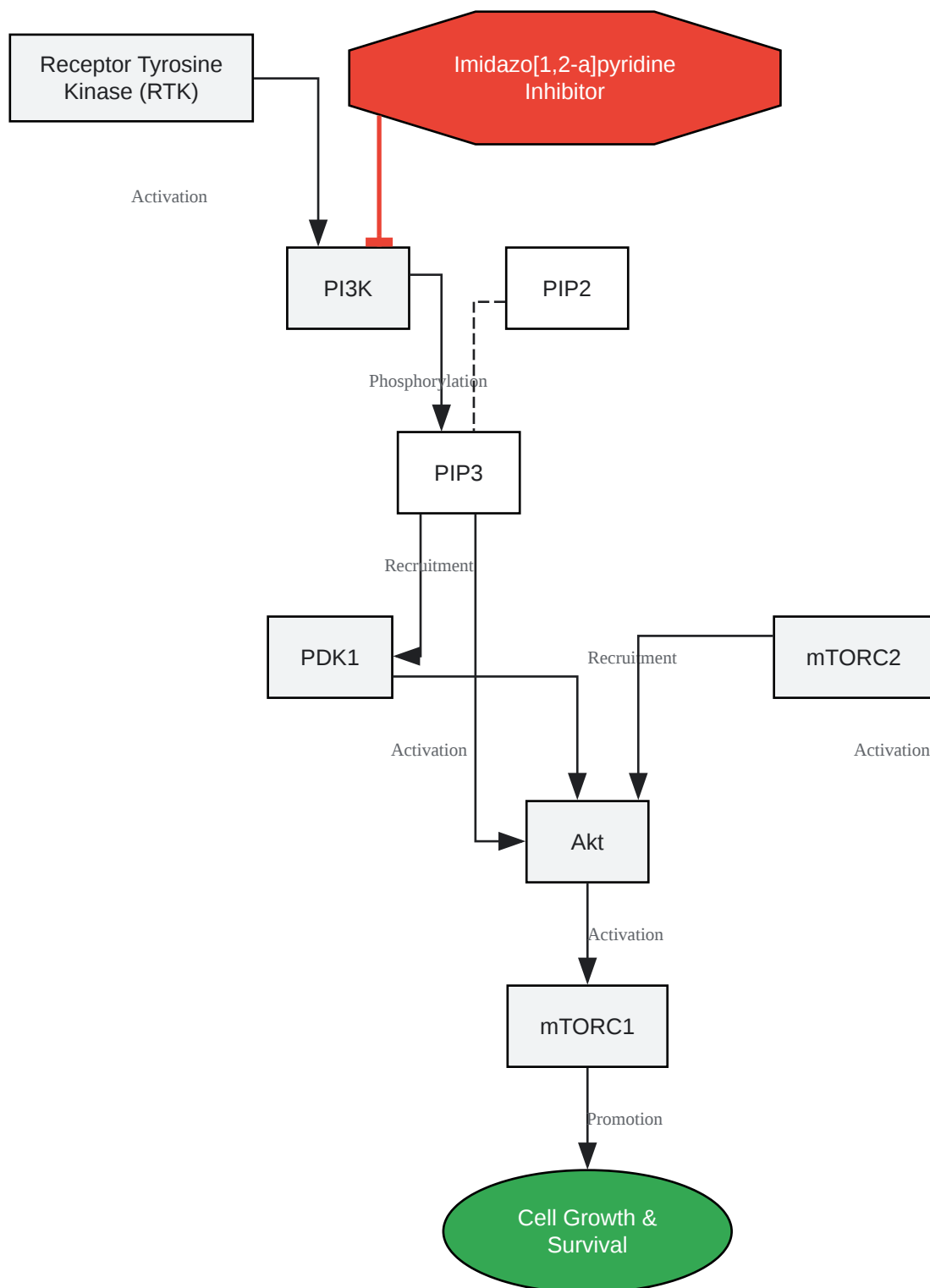
The inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against their target kinases are summarized below. This data is typically generated using in vitro kinase assays.

Compound Class	Target Kinase	IC50 (μM)	Reference Compound Example
Imidazo[1,2-a]pyridine Derivative	DYRK1A	2.6	4c (Structure not specified in abstract)
Imidazo[1,2-a]pyridine Derivative	CLK1	0.7	4c (Structure not specified in abstract)
Imidazo[1,2-a]pyridine Derivative	PI3Kα	0.002	An imidazo[1,2-a]pyridine with a 1,2,4-oxadiazole substituent

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives often target kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway is a frequently studied target due to its central role in cell survival and proliferation and its common dysregulation in cancer.[3][4]



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Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.

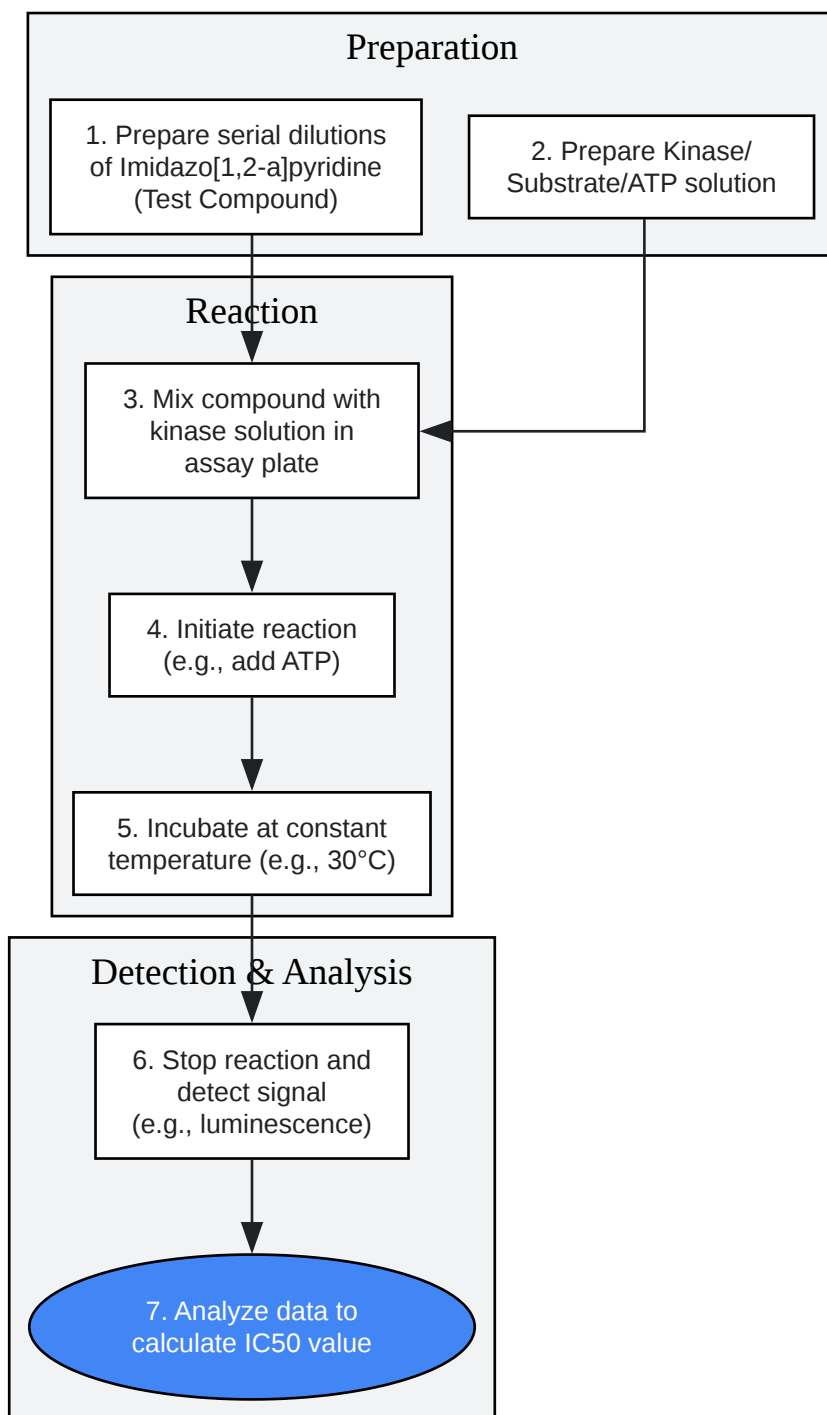
Experimental Protocols

The following are generalized protocols for evaluating imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Specific assay conditions may need to be optimized for different kinases and compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Workflow:



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Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

- Purified recombinant target kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Test compound (imidazo[1,2-a]pyridine derivative)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
- **Reaction Mixture:** In a microplate, add the assay buffer, the purified kinase, and the specific substrate.
- **Inhibition Step:** Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibition) and wells without kinase (background).
- **Initiation:** Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the K_m value for the specific kinase).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of cancer cell lines, which often have dysregulated kinase signaling.

Materials:

- Cancer cell line (e.g., HT-29 for colon cancer)[5]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (imidazo[1,2-a]pyridine derivative)
- Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative. Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells for a specified period (e.g., 48 or 72 hours).
- **Viability Measurement:** Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the signal (absorbance or luminescence) using a microplate reader.
- **Data Analysis:** Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50%

growth inhibition) or IC50 value.

Troubleshooting and Considerations

- **Solubility:** Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
- **ATP Competition:** The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. For comparative studies, it is crucial to use a consistent ATP concentration.
- **Off-Target Effects:** To assess selectivity, screen the compound against a panel of other kinases.
- **Cellular Permeability:** A compound that is potent in a biochemical assay may not be active in a cell-based assay due to poor cell permeability. Further assays may be required to assess this.

These notes and protocols provide a foundational framework for the investigation of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Researchers should consult specific literature for detailed conditions related to their particular target and compound of interest.

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